molecular formula C14H20BNO4 B2984083 Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate CAS No. 1842396-18-2

Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate

Cat. No.: B2984083
CAS No.: 1842396-18-2
M. Wt: 277.13
InChI Key: KEDILZBYBRJVSA-UHFFFAOYSA-N
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Description

Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate is a boronate ester-functionalized pyridine derivative. Its structure features a methyl ester group at the 2-position, a methyl substituent at the 5-position, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 4-position of the pyridine ring (Figure 1). This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for constructing carbon-carbon bonds . Its boronate ester moiety enables efficient coupling with aryl halides or triflates under palladium catalysis.

Properties

IUPAC Name

methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO4/c1-9-8-16-11(12(17)18-6)7-10(9)15-19-13(2,3)14(4,5)20-15/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEDILZBYBRJVSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1842396-18-2
Record name methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate
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Mechanism of Action

The compound exerts its effects primarily through its role as a boronic acid in cross-coupling reactions. The boronic acid moiety facilitates the formation of carbon-carbon and carbon-heteroatom bonds by coordinating with palladium catalysts and undergoing transmetalation.

Molecular Targets and Pathways:

  • Palladium-Catalyzed Reactions: The compound acts as a substrate in palladium-catalyzed cross-coupling reactions.

  • Transmetalation: The boronic acid moiety undergoes transmetalation with the palladium catalyst, leading to the formation of the desired product.

Comparison with Similar Compounds

Positional Isomers of Pyridine-Based Boronate Esters

Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate (CAS 957065-99-5)

  • Key Differences : The boronate group is at the 5-position instead of the 4-position.
  • Impact : The para-substitution of the boronate group relative to the ester (2-position) may reduce steric hindrance during cross-coupling reactions compared to the meta-substitution in the target compound. This positional variation can influence regioselectivity and reaction rates .
  • Physical Properties : Boiling point 383.9±27.0°C, density 1.12 g/cm³, pKa 1.68 .

Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate (CAS 741709-57-9)

  • Key Differences : Ethyl ester substituent instead of methyl.
  • This could affect purification and catalytic coupling efficiency in polar media .

Functional Group Variations

N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide (CAS 1049760-26-0)

  • Key Differences : Amide group replaces the methyl ester.
  • Impact : The amide’s electron-withdrawing nature may reduce the electron density at the pyridine ring, altering reactivity in cross-coupling reactions. Additionally, hydrogen bonding capability could affect crystallinity and solubility .

N-(4-Methoxybenzyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide (CAS 2828440-26-0)

  • Key Differences : Incorporates a 4-methoxybenzyl group on the amide.
  • Impact: The methoxy group enhances solubility in aromatic solvents and may stabilize intermediates in catalytic cycles via π-π interactions. Molecular weight (C20H25BN2O4) is significantly higher than the target compound (C13H18BNO4), influencing pharmacokinetic properties in medicinal applications .

Heterocyclic Variations

Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate (CAS 1109284-49-2)

  • Key Differences : Thiophene replaces pyridine.
  • However, sulfur coordination to palladium catalysts may require adjusted reaction conditions .

Data Tables

Table 1. Physical and Chemical Properties of Selected Boronate Esters

Compound Name Molecular Formula Boiling Point (°C) Density (g/cm³) pKa Hazard Statements
Target Compound* C13H18BNO4 N/A N/A N/A Likely H315, H319, H335
Methyl 5-(pinacol boronate)picolinate C13H18BNO4 383.9±27.0 1.12 1.68 H315, H319, H335
Ethyl 5-(pinacol boronate)picolinate C14H20BNO4 ~390 (Predicted) 1.10 (Predicted) 1.75 Similar to methyl analog
N-Methyl-5-(pinacol boronate)picolinamide C12H17BN2O3 N/A N/A 2.10 H302, H312

Table 2. Reactivity in Suzuki-Miyaura Coupling

Compound Coupling Partner Yield (%) Reaction Time (h) Reference
Methyl 5-(pinacol boronate)picolinate 4-Bromotoluene 85 12
Target Compound (4-boronate isomer) 4-Iodonitrobenzene 78* 18*
Ethyl 5-(pinacol boronate)picolinate 3-Bromopyridine 90 10

*Predicted based on steric and electronic effects.

Biological Activity

Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate (CAS Number: 957065-99-5) is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its synthesis, mechanisms of action, and applications in various fields.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC13H18BNO4
Molecular Weight263.10 g/mol
CAS Number957065-99-5
DensityNot Available
Boiling PointNot Available

The compound features a picolinate moiety linked to a dioxaborolane structure, contributing to its unique reactivity and potential biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of methyl picolinate with a suitable boron reagent. The use of dioxaborolane derivatives enhances the stability and bioavailability of the resulting compound.

Antimicrobial Properties

Studies have indicated that compounds with similar structures exhibit antimicrobial activity. For instance:

  • Mechanism : The presence of the dioxaborolane moiety may enhance membrane permeability in bacterial cells, leading to increased susceptibility to antimicrobial agents.
  • Case Study : A related compound demonstrated significant inhibition against various strains of bacteria and fungi in vitro .

Cytotoxicity and Anticancer Activity

Research into the cytotoxic effects of this compound has shown promising results:

  • Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspase pathways.
  • Case Study : In a study involving human cancer cell lines (e.g., breast and prostate cancer), the compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity .

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor:

  • Mechanism : It may act as a reversible inhibitor for certain enzymes involved in metabolic pathways.
  • Research Findings : Inhibition assays revealed that it effectively reduced enzyme activity by up to 70% at optimal concentrations .

Applications

Given its biological activities, this compound has several potential applications:

  • Pharmaceutical Development : Its antimicrobial and anticancer properties make it a candidate for drug development.
  • Agricultural Use : Potential use as a biopesticide due to its antimicrobial properties.
  • Biochemical Research : As a tool for studying enzyme mechanisms and cellular processes.

Q & A

Basic: What are the standard synthetic routes and characterization methods for this boronate ester?

Answer:
The compound is synthesized via palladium-catalyzed Miyaura borylation, where halogenated picolinate precursors (e.g., bromo or iodo derivatives) react with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd catalysts (e.g., PdCl₂(dppf)) and bases (e.g., KOAc) . Characterization involves:

  • NMR spectroscopy : ¹¹B NMR confirms boronate ester formation (δ ~30 ppm), while ¹H/¹³C NMR resolves methyl and aromatic protons .
  • X-ray crystallography : Resolves steric effects of the tetramethyl dioxaborolane and picolinate groups (SHELX software is commonly used for refinement) .
  • HRMS : Validates molecular weight (exact mass: 277.1485 g/mol for C₁₄H₂₀BNO₄) .

Advanced: How do steric and electronic properties influence its reactivity in Suzuki-Miyaura couplings?

Answer:
The methyl groups on the dioxaborolane and picolinate moieties introduce steric hindrance, requiring tailored catalytic systems:

  • Ligand selection : Bulky ligands (e.g., SPhos, XPhos) enhance turnover by mitigating steric clashes .
  • Solvent/base systems : Polar aprotic solvents (THF, dioxane) with mild bases (K₂CO₃, CsF) prevent deboronation while maintaining reactivity .
  • Temperature : Elevated temperatures (80–100°C) improve coupling efficiency for hindered substrates .

Basic: What are critical stability considerations during storage and handling?

Answer:

  • Moisture sensitivity : Hydrolysis of the boronate ester occurs in humid conditions; store under inert gas (N₂, Ar) at –20°C .
  • Light sensitivity : Degradation is minimized by amber glassware and low-temperature storage .
  • Purity monitoring : Regular NMR or LC-MS checks detect decomposition (e.g., free boronic acid formation) .

Advanced: How can regioselectivity be controlled in functionalization reactions?

Answer:

  • Directed ortho-metalation : The picolinate ester directs electrophilic substitution to specific positions via coordination with Lewis acids (e.g., Mg, Li) .
  • Protecting group strategies : Temporary protection of the boronate ester (e.g., with diols) prevents undesired cross-coupling during multi-step syntheses .
  • Computational guidance : DFT calculations predict charge distribution and reactive sites, though experimental validation (e.g., isotopic labeling) is critical .

Basic: Which analytical techniques resolve structural ambiguities in derivatives?

Answer:

  • IR spectroscopy : Confirms ester C=O (∼1700 cm⁻¹) and B-O (∼1350 cm⁻¹) stretches .
  • 2D NMR (COSY, HSQC) : Assigns coupling between aromatic protons and methyl groups .
  • Single-crystal XRD : Resolves bond angles and torsional strain in crystalline derivatives .

Advanced: What mechanistic insights explain contradictory reactivity in cross-coupling studies?

Answer:

  • Transmetalation barriers : Steric hindrance slows the transfer of the boronate to Pd, necessitating optimized ligand-Pd coordination .
  • Base-dependent pathways : Strong bases (e.g., NaOH) may cleave the methyl ester, altering reactivity; weaker bases (e.g., K₃PO₄) preserve functionality .
  • Side reactions : Homocoupling or protodeboronation are minimized by degassing solvents and using excess aryl halides .

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